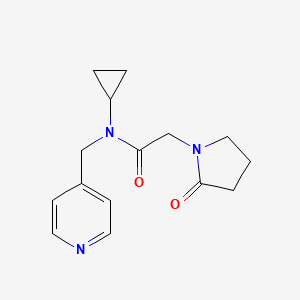![molecular formula C15H20ClN3O4S B7054667 N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide](/img/structure/B7054667.png)
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a chlorophenyl group, and a methanesulfonamido group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form the intermediate 2-chlorophenylpyrrolidinone. This intermediate is then reacted with methanesulfonyl chloride and N-methylpropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide shares similarities with other pyrrolidinone derivatives and sulfonamide compounds.
- Examples include 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide and other sulfonamide-based drugs.
Uniqueness
- The unique combination of the pyrrolidinone ring, chlorophenyl group, and methanesulfonamido group in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-(methanesulfonamido)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4S/c1-10(17-24(3,22)23)14(20)18(2)13-8-9-19(15(13)21)12-7-5-4-6-11(12)16/h4-7,10,13,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSTOATPWQMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1=O)C2=CC=CC=C2Cl)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Butyl-7-methyl-8-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-ylmethyl)purine-2,6-dione](/img/structure/B7054593.png)


![N-but-2-ynyl-4-[ethyl(methylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B7054612.png)
![2-(2-amino-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-propan-2-ylacetamide](/img/structure/B7054617.png)

![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-N-(2-propan-2-ylpyrazol-3-yl)propanamide](/img/structure/B7054651.png)

![4-[[(2-Tert-butylpyrimidin-5-yl)methylamino]methyl]oxane-4-carboxamide](/img/structure/B7054660.png)
![6-[4-(3-Ethoxypropanoyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7054662.png)
![5-methyl-N-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7054673.png)
![1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]-2-pyrazol-1-ylpropan-1-one](/img/structure/B7054679.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7054685.png)
![2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide](/img/structure/B7054690.png)
